molecular formula C9H9FO2 B1346855 1-(2-Fluoro-4-hydroxyphenyl)propan-2-one CAS No. 1017060-31-9

1-(2-Fluoro-4-hydroxyphenyl)propan-2-one

Cat. No.: B1346855
CAS No.: 1017060-31-9
M. Wt: 168.16 g/mol
InChI Key: QNHIBHMRLBRNON-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-4-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 2-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(2-fluoro-4-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-4-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
  • 1-(2-Fluoro-4-hydroxyphenyl)ethan-1-one
  • 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one

Uniqueness: 1-(2-Fluoro-4-hydroxyphenyl)propan-2-one is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1-(2-fluoro-4-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHIBHMRLBRNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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